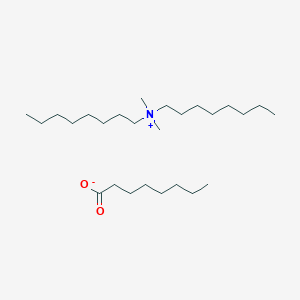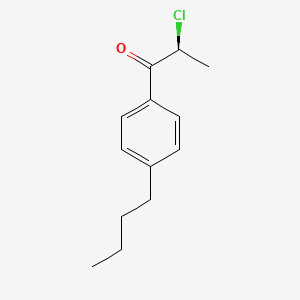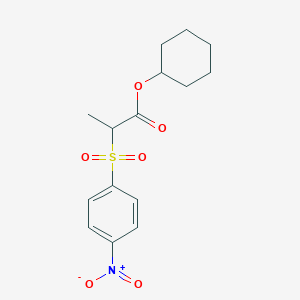
N,N-Dimethyl-N-octyloctan-1-aminium octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N-octyloctan-1-aminium octanoate is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is commonly used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes, making it an effective disinfectant and preservative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-octyloctan-1-aminium octanoate typically involves the reaction of octylamine with dimethyl sulfate to form N,N-dimethyl-N-octylamine. This intermediate is then reacted with octanoic acid to produce the final compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors under controlled temperatures and pressures to ensure high yield and purity. The product is then purified through distillation or crystallization techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N-octyloctan-1-aminium octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various amines, alcohols, and substituted quaternary ammonium compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N-Dimethyl-N-octyloctan-1-aminium octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used as an antimicrobial agent in laboratory settings to prevent contamination.
Medicine: It is explored for its potential use in disinfectants and antiseptics due to its ability to disrupt microbial cell membranes.
Industry: The compound is used in the formulation of cleaning agents, preservatives, and personal care products.
Mécanisme D'action
The primary mechanism of action of N,N-Dimethyl-N-octyloctan-1-aminium octanoate involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is facilitated by the hydrophobic and hydrophilic regions of the molecule, which allow it to integrate into the membrane and disrupt its integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-N-octyloctan-1-aminium chloride
- N,N-Dimethyl-N-octyloctan-1-aminium bromide
- Dimethyldioctylammonium chloride
Uniqueness
N,N-Dimethyl-N-octyloctan-1-aminium octanoate is unique due to its specific octanoate group, which imparts distinct solubility and antimicrobial properties compared to its chloride and bromide counterparts. This makes it particularly effective in applications where a balance of hydrophobic and hydrophilic properties is required.
Propriétés
Numéro CAS |
433687-12-8 |
|---|---|
Formule moléculaire |
C26H55NO2 |
Poids moléculaire |
413.7 g/mol |
Nom IUPAC |
dimethyl(dioctyl)azanium;octanoate |
InChI |
InChI=1S/C18H40N.C8H16O2/c1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2;1-2-3-4-5-6-7-8(9)10/h5-18H2,1-4H3;2-7H2,1H3,(H,9,10)/q+1;/p-1 |
Clé InChI |
SFRRUQLOAFXMCE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](C)(C)CCCCCCCC.CCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)




![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)


![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)

